molecular formula C8H4ClF5O2S B13574618 3-Difluoromethyl-5-(trifluoromethyl)benzenesulfonyl chloride

3-Difluoromethyl-5-(trifluoromethyl)benzenesulfonyl chloride

Cat. No.: B13574618
M. Wt: 294.63 g/mol
InChI Key: IODKYNJAYBPHHQ-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-5-(trifluoromethyl)benzene-1-sulfonyl chloride is a chemical compound that features both difluoromethyl and trifluoromethyl groups attached to a benzene ring, along with a sulfonyl chloride functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out under specific conditions using appropriate reagents to achieve the desired substitution on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-5-(trifluoromethyl)benzene-1-sulfonyl chloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Addition Reactions: The difluoromethyl and trifluoromethyl groups can participate in addition reactions with other chemical species.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and alcohols for substitution reactions, as well as oxidizing and reducing agents for redox reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids.

Scientific Research Applications

3-(Difluoromethyl)-5-(trifluoromethyl)benzene-1-sulfonyl chloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound can be used in biochemical studies to investigate the effects of fluorinated groups on biological activity.

    Industry: The compound is used in the production of materials with unique properties, such as increased stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3-(difluoromethyl)-5-(trifluoromethyl)benzene-1-sulfonyl chloride involves its interaction with molecular targets through its functional groups. The sulfonyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. The difluoromethyl and trifluoromethyl groups can influence the compound’s reactivity and stability, affecting its overall biological and chemical activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Difluoromethyl)-5-(trifluoromethyl)benzene-1-sulfonyl chloride is unique due to the presence of both difluoromethyl and trifluoromethyl groups, which can impart distinct chemical and physical properties

Properties

Molecular Formula

C8H4ClF5O2S

Molecular Weight

294.63 g/mol

IUPAC Name

3-(difluoromethyl)-5-(trifluoromethyl)benzenesulfonyl chloride

InChI

InChI=1S/C8H4ClF5O2S/c9-17(15,16)6-2-4(7(10)11)1-5(3-6)8(12,13)14/h1-3,7H

InChI Key

IODKYNJAYBPHHQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)S(=O)(=O)Cl)C(F)F

Origin of Product

United States

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